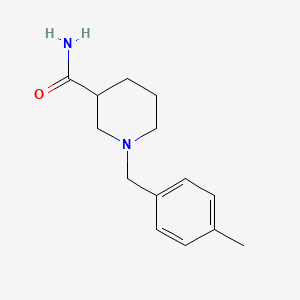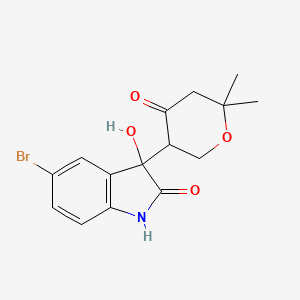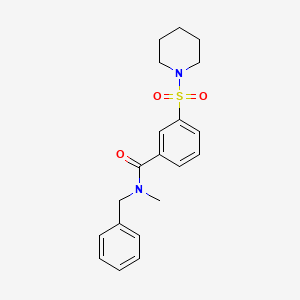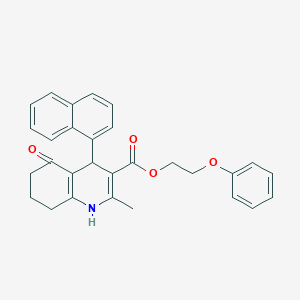
1-(4-methylbenzyl)-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylbenzyl)-3-piperidinecarboxamide, also known as ABT-199 or Venetoclax, is a small molecule drug that has been developed as a B-cell lymphoma-2 (BCL-2) inhibitor. BCL-2 is an anti-apoptotic protein that is overexpressed in many types of cancer, including leukemia and lymphoma. ABT-199 has shown promising results in preclinical and clinical studies as a potential treatment for these types of cancers.
Mécanisme D'action
1-(4-methylbenzyl)-3-piperidinecarboxamide works by selectively binding to and inhibiting BCL-2, which is an anti-apoptotic protein that prevents cancer cells from undergoing programmed cell death. By inhibiting BCL-2, this compound promotes apoptosis in cancer cells, leading to their death. This compound has been shown to be highly selective for BCL-2 over other anti-apoptotic proteins, such as BCL-xL and MCL-1.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in BCL-2-dependent cancer cells, including CLL, AML, and multiple myeloma. In addition, this compound has been shown to have minimal effects on normal cells, indicating its potential for selective targeting of cancer cells. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-methylbenzyl)-3-piperidinecarboxamide has several advantages for use in lab experiments, including its high potency and selectivity for BCL-2, its favorable pharmacokinetic profile, and its ability to induce apoptosis in cancer cells. However, this compound also has some limitations, including its potential for off-target effects on other anti-apoptotic proteins, such as BCL-xL and MCL-1, and its potential for resistance development in cancer cells.
Orientations Futures
There are several future directions for research on 1-(4-methylbenzyl)-3-piperidinecarboxamide, including:
1. Combination therapy: this compound has shown promising results in combination with other therapies, such as rituximab and venetoclax, for the treatment of CLL and AML. Further research is needed to identify optimal combination regimens for this compound.
2. Resistance mechanisms: Resistance to this compound can develop in cancer cells, and further research is needed to understand the mechanisms underlying this resistance and to develop strategies to overcome it.
3. Other cancer types: While this compound has shown promising results in CLL, AML, and multiple myeloma, further research is needed to evaluate its efficacy in other types of cancer, such as solid tumors.
4. Safety and toxicity: Further research is needed to evaluate the safety and toxicity of this compound in preclinical and clinical studies, particularly with regard to its potential for off-target effects on other anti-apoptotic proteins.
In conclusion, this compound is a promising BCL-2 inhibitor that has shown potent activity against BCL-2-dependent cancer cells in preclinical and clinical studies. Further research is needed to fully understand its mechanism of action, optimize its use in combination with other therapies, and evaluate its efficacy in other types of cancer.
Méthodes De Synthèse
The synthesis of 1-(4-methylbenzyl)-3-piperidinecarboxamide involves several steps, starting with the reaction of 4-methylbenzaldehyde with methylamine to form 4-methyl-N-methylbenzylamine. This intermediate is then reacted with 4-chloro-3-nitrobenzoic acid to form the corresponding ester, which is then reduced to the alcohol using lithium aluminum hydride. The resulting alcohol is then reacted with piperidine-3-carboxylic acid to form this compound.
Applications De Recherche Scientifique
1-(4-methylbenzyl)-3-piperidinecarboxamide has been extensively studied in preclinical and clinical trials as a potential treatment for various types of cancer. In preclinical studies, this compound has shown potent activity against BCL-2-dependent cancer cells, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma. In clinical trials, this compound has shown promising results as a single agent and in combination with other therapies for the treatment of CLL and AML.
Propriétés
IUPAC Name |
1-[(4-methylphenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11-4-6-12(7-5-11)9-16-8-2-3-13(10-16)14(15)17/h4-7,13H,2-3,8-10H2,1H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRVCONLTQHNBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCCC(C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-(2-chlorobenzyl)-N-methylmethanamine](/img/structure/B4962755.png)

![2-fluoro-N-[2,2,2-trichloro-1-({[(2-chlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4962770.png)

![N-{[(4-fluorophenyl)amino]sulfonyl}-1H-indole-3-carboxamide](/img/structure/B4962779.png)
![1-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-3-phenoxy-2-propanol hydrochloride](/img/structure/B4962782.png)
![N-cyclopropyl-6-[4-(1-piperidinylcarbonyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4962787.png)
![5-isopropyl-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4962798.png)

![2-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)benzoic acid](/img/structure/B4962808.png)
![3-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-phenylpropanamide](/img/structure/B4962830.png)

![{1-[2-(allyloxy)benzyl]-3-piperidinyl}methanol](/img/structure/B4962853.png)
![N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4962858.png)